Ethyl 2-chloro-1H-imidazole-5-carboxylate
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Overview
Description
Ethyl 2-chloro-1H-imidazole-5-carboxylate is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This compound is characterized by the presence of a chloro group at the 2-position and an ethyl ester group at the 5-position of the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-chloro-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-amino-2-chloroacetate with formamide, followed by cyclization to form the imidazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness while maintaining stringent quality control.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-chloro-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of imidazole N-oxides.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or primary amines in the presence of a base such as sodium hydride.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products:
- Substitution reactions can yield various substituted imidazoles.
- Reduction reactions can produce ethyl imidazole-5-carboxylate.
- Oxidation reactions can result in imidazole N-oxides.
Scientific Research Applications
Ethyl 2-chloro-1H-imidazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the imidazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 1H-imidazole-5-carboxylate: Lacks the chloro group, leading to different reactivity and biological activity.
2-Chloro-1H-imidazole-4-carboxylate: Similar structure but with the chloro group at a different position, affecting its chemical properties.
1H-imidazole-5-carboxylic acid: The absence of the ethyl ester group alters its solubility and reactivity.
Uniqueness: Ethyl 2-chloro-1H-imidazole-5-carboxylate is unique due to the presence of both the chloro and ethyl ester groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-chloro-1H-imidazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-2-11-5(10)4-3-8-6(7)9-4/h3H,2H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGBKXHTHPXYPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260670-74-3 |
Source
|
Record name | ethyl 2-chloro-1H-imidazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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